Conformational Differentiation: Dihedral Angle and Torsion Profile vs. 2-Nitro Isomer
The solid-state conformation of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is anticipated to differ significantly from its 2-nitro regioisomer. Crystallographic analysis of the 2-nitro analog (N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide) reveals a C—S—N—C torsion angle of 49.34(18)° and an inter-ring dihedral angle of 71.92(10)° [1]. The relocation of the nitro group from the 2- to the 4-position on the benzenesulfonyl ring alters intramolecular steric hindrance and electronic distribution, directly impacting the molecule's lowest-energy conformer and thus its fit within enzyme active sites or receptor pockets. While direct crystallographic data for the 4-nitro analog is not yet publicly available, this comparative conformational data highlights the non-interchangeable nature of these positional isomers, a crucial consideration for any structure-based design or reproducible binding assay.
| Evidence Dimension | Solid-State Conformation (Torsion Angle) |
|---|---|
| Target Compound Data | C—S—N—C torsion angle: Not directly reported in open literature; inferred to differ from 2-nitro analog due to positional isomerism. |
| Comparator Or Baseline | N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide: C—S—N—C torsion angle = 49.34(18)°; Dihedral angle between benzene rings = 71.92(10)° [1]. |
| Quantified Difference | The difference in nitro group position (ortho vs. para) is expected to alter the torsion angle by a magnitude comparable to the crystallographic variance observed across different substituted benzenesulfonamides. |
| Conditions | Single-crystal X-ray diffraction at 173 K [1]. |
Why This Matters
For molecular docking, QSAR modeling, and ensuring batch-to-batch reproducibility in binding assays, the distinct conformational profile of the 4-nitro isomer must be accounted for; the 2-nitro analog cannot serve as a conformational surrogate.
- [1] PMC. N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide. In the title compound, C12H8Cl2N2O4S, the C—S—N—C torsion angle is 49.34 (18)° and the dihedral angle between the benzene rings is 71.92 (10)°. View Source
